molecular formula C8H7N3O2 B11914351 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one

Cat. No.: B11914351
M. Wt: 177.16 g/mol
InChI Key: KMOSOPVCJWYXHT-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, one might use a series of reactions involving nitration, reduction, and cyclization to form the desired naphthyridinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the amino or hydroxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes. Molecular targets could include specific proteins or nucleic acids, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-1,8-naphthyridin-2(1H)-one
  • 4-Hydroxy-1,8-naphthyridin-2(1H)-one
  • 7-Amino-4-hydroxyquinoline

Uniqueness

The unique combination of amino and hydroxy groups in the naphthyridinone structure might confer specific properties, such as enhanced binding affinity to biological targets or unique reactivity in chemical synthesis.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-amino-1H-1,8-naphthyridine-2,4-dione

InChI

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-2H,3H2,(H3,9,10,11,13)

InChI Key

KMOSOPVCJWYXHT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(NC1=O)N=C(C=C2)N

Origin of Product

United States

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